(S)-Crizotinib is the enantiomerically pure (S)-stereoisomer of the well-known tyrosine kinase inhibitor crizotinib. While the clinically approved (R)-enantiomer is a potent inhibitor of ALK, MET, and ROS1, (S)-crizotinib exhibits a completely distinct pharmacological profile, acting as a highly selective and potent inhibitor of the human mutT homologue MTH1 (NUDT1) [1]. By preventing the sanitization of the oxidized nucleotide pool, (S)-crizotinib induces DNA single-strand breaks and activates DNA repair mechanisms, ultimately leading to apoptosis in specific cancer phenotypes such as KRAS-mutated cells . For scientific buyers, the procurement value of (S)-crizotinib lies entirely in its stereospecific target inversion, making it an indispensable chemical probe for MTH1-dependent oncology research and structural biology workflows [1].
Substituting (S)-crizotinib with the standard, clinically approved (R)-crizotinib or a racemic mixture will result in complete experimental failure in MTH1-focused assays [1]. The (R)-enantiomer is virtually inactive against MTH1 (IC50 = 1375 nM) and will not disrupt nucleotide pool homeostasis [1]. Conversely, utilizing a racemic mixture or low-enantiomeric-excess (ee) batch introduces potent ALK, MET, and ROS1 inhibition into the system, severely confounding phenotypic readouts by triggering kinase-mediated off-target effects . Procurement must strictly specify the (S)-enantiomer (CAS 1374356-45-2) with high chiral purity to ensure accurate target engagement, reproducible thermodynamic binding, and the isolation of MTH1-dependent pathways from generic kinase inhibition [1].
In cell-free luminescence-based assays measuring the hydrolysis of oxidized purine nucleoside triphosphates, (S)-crizotinib demonstrates profound stereospecificity, inhibiting MTH1 catalytic activity with an IC50 of 72 nM[1]. In stark contrast, the clinically utilized (R)-enantiomer is essentially inactive, exhibiting an IC50 of 1375 nM under identical conditions [1].
| Evidence Dimension | MTH1 Catalytic Inhibition (IC50) |
| Target Compound Data | 72 nM |
| Comparator Or Baseline | (R)-Crizotinib (1375 nM) |
| Quantified Difference | ~19-fold higher potency for the (S)-enantiomer |
| Conditions | Cell-free luminescence-based PPi detection assay |
This massive differential in potency dictates that only the (S)-enantiomer can be procured for functional assays targeting MTH1-mediated nucleotide pool sanitization.
Direct-binding assays utilizing isothermal titration calorimetry (ITC) confirm that the stereocenter inversion fundamentally alters the thermodynamic stability of the protein-ligand complex. (S)-crizotinib exhibits a 16-fold higher binding affinity towards the MTH1 pocket compared to the (R)-enantiomer, driven by highly stabilized hydrogen bond interactions on loop 1 and loop 3 of the protein [1].
| Evidence Dimension | Thermodynamic Binding Affinity (Kd / ITC) |
| Target Compound Data | 16-fold higher affinity |
| Comparator Or Baseline | (R)-Crizotinib (Baseline affinity) |
| Quantified Difference | 16-fold higher binding affinity |
| Conditions | Direct-binding Isothermal Titration Calorimetry (ITC) |
Provides critical biophysical validation for researchers procuring the compound for structural biology, co-crystallization, or rational drug design workflows.
The in vitro stereospecificity of (S)-crizotinib translates directly to in vivo efficacy. In SW480 colon carcinoma mouse xenograft studies, daily oral administration of (S)-crizotinib (50 mg/kg) specifically reduced tumor volume by more than 50% and impaired overall tumor progression [1]. The (R)-enantiomer, administered under the exact same dosing regimen, failed to impair tumor progression, confirming that the anti-tumor effect in this model is strictly MTH1-dependent[1].
| Evidence Dimension | In Vivo Tumor Volume Reduction |
| Target Compound Data | >50% reduction in tumor volume |
| Comparator Or Baseline | (R)-Crizotinib (No significant impairment of tumor progression) |
| Quantified Difference | >50% reduction vs. baseline inactivity |
| Conditions | SW480 colon carcinoma mouse xenograft model (50 mg/kg, orally, daily) |
Justifies the procurement of the specific (S)-enantiomer for in vivo oncology models relying on MTH1 inhibition, as the standard drug will yield false-negative therapeutic results.
A critical procurement factor for (S)-crizotinib is its distinct lack of standard kinase activity. In vitro Kd measurements and cellular thermal shift assays demonstrate that (S)-crizotinib is considerably less potent than the (R)-enantiomer against established targets ALK, MET, and ROS1 [1]. Procuring highly enantiopure (S)-crizotinib is therefore mandatory; any contamination with the (R)-enantiomer will introduce low-nanomolar ALK/MET inhibition, severely confounding the isolation of MTH1-specific phenotypic effects .
| Evidence Dimension | Off-Target Kinase Inhibition (ALK/MET/ROS1) |
| Target Compound Data | Minimal off-target kinase activity |
| Comparator Or Baseline | Racemic or (R)-Crizotinib (Highly potent ALK/MET/ROS1 inhibition) |
| Quantified Difference | Distinct stereospecific target inversion preventing kinase-mediated confounding variables |
| Conditions | Kinome-wide activity surveys and in vitro Kd measurements |
Ensures that buyers prioritize strict chiral purity during procurement to guarantee assay reproducibility and clean chemical probing.
(S)-Crizotinib is the premier choice for in vitro and in vivo assays designed to study the sanitization of oxidized dNTPs. By selectively inhibiting MTH1, it allows researchers to induce DNA single-strand breaks and evaluate downstream DNA repair activation without the confounding kinase inhibition associated with standard crizotinib[1].
Due to its validated >50% tumor volume reduction capability in specific models, (S)-crizotinib is highly recommended for procurement in xenograft studies involving SW480 colon carcinoma or KRAS-mutated PANC1 cells, where MTH1 dependence is a critical survival factor [1].
For laboratories actively studying ALK, MET, or ROS1 signaling pathways using (R)-crizotinib, procuring (S)-crizotinib provides an ideal, structurally identical negative control. Its vastly reduced affinity for these kinases helps validate that observed phenotypic changes are strictly due to on-target kinase inhibition rather than non-specific small molecule toxicity .
The compound is highly suited for co-crystallization and molecular dynamics simulations aiming to understand chiral drug design. Its ability to stabilize the MTH1 binding pocket via distinct hydrogen bonding on loop 1 and loop 3 makes it a benchmark material for studying stereospecific protein-ligand interactions [2].